molecular formula C6H14ClNO2 B2763416 4-Amino-2-ethylbutanoic acid hydrochloride CAS No. 1864061-13-1

4-Amino-2-ethylbutanoic acid hydrochloride

Cat. No.: B2763416
CAS No.: 1864061-13-1
M. Wt: 167.63
InChI Key: HIGHHCQLWUCZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-ethylbutanoic acid hydrochloride is a synthetic derivative of the naturally occurring inhibitory neurotransmitter γ-aminobutyric acid (GABA). The compound exists as a racemic mixture of R(-) and S(+) enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-ethylbutanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-Amino-2-ethylbutanoic acid.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification: The product is purified using crystallization or other separation techniques to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-ethylbutanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino acids.

Scientific Research Applications

4-Amino-2-ethylbutanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its effects on neurotransmitter systems.

    Medicine: Investigated for its therapeutic potential in treating spasticity and other neurological disorders.

    Industry: Used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-Amino-2-ethylbutanoic acid hydrochloride involves its interaction with GABA receptors in the central nervous system. It acts as a GABA_B receptor agonist, leading to the inhibition of neurotransmitter release and reduction of neuronal excitability. This results in muscle relaxation and relief from spasticity.

Comparison with Similar Compounds

Similar Compounds

    Gabapentin: Another GABA derivative used to treat neuropathic pain and epilepsy.

    Pregabalin: Similar to gabapentin, used for neuropathic pain and as an anticonvulsant.

    Vigabatrin: An irreversible inhibitor of GABA transaminase, used to treat epilepsy.

Uniqueness

4-Amino-2-ethylbutanoic acid hydrochloride is unique due to its specific action on GABA_B receptors, which distinguishes it from other GABA derivatives that may act on different receptors or have different mechanisms of action.

Properties

IUPAC Name

4-amino-2-ethylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-2-5(3-4-7)6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGHHCQLWUCZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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